Home > Products > Screening Compounds P33368 > N-(3-methoxybenzyl)-4-methylbenzenesulfonamide
N-(3-methoxybenzyl)-4-methylbenzenesulfonamide -

N-(3-methoxybenzyl)-4-methylbenzenesulfonamide

Catalog Number: EVT-5988051
CAS Number:
Molecular Formula: C15H17NO3S
Molecular Weight: 291.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While N-(3-methoxybenzyl)-4-methylbenzenesulfonamide has been identified as a potential intermediate in organic synthesis, its specific role in scientific research remains largely unexplored []. Further investigation is needed to elucidate its potential applications in various scientific disciplines.

N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide []

  • Compound Description: This compound is a TRPV1 agonist identified through structural modifications inspired by capsaicin. It exhibits good efficacy in activating TRPV1 channels. It also showed protective effects against oxidative stress in keratinocytes and differentiated human neuroblastoma cell lines expressing the TRPV1 receptor. []

N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide []

  • Compound Description: The crystal structure of this compound has been reported. It exists in two different conformations in the asymmetric unit, differing in the dihedral angle between the indazole and benzene rings. []

N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide []

  • Compound Description: This compound exhibits a large dihedral angle (88.87°) between its two benzene rings. Its crystal structure is characterized by inversion dimers formed through N—H⋯O hydrogen bonds, resulting in R22(8) loops. []

N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide []

  • Compound Description: The crystal structure of this compound reveals a conformation where the sulfonamide oxygen atoms and the aminobicycloheptanyl group are positioned on opposite sides of the benzene ring. It forms an intramolecular N—H⋯N hydrogen bond and participates in supramolecular chain formation via N—H⋯O and N—H⋯N hydrogen bonds. []

N-(3-Cyano-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridin-1-yl)-4-methylbenzenesulfonamide []

  • Compound Description: This compound was identified as one of two possible isomers. It forms inversion-symmetric dimers through N—H⋯O hydrogen bonds, which further connect via weak C—H⋯O interactions to create ribbons. []

N‐[3‐Cyano‐2‐oxo‐5,6,7,8‐tetrahydroquinoline‐1(2H)‐yl]‐4‐methylbenzenesulfonamide []

  • Compound Description: This compound exhibits a specific spatial arrangement of its rings, defined by the torsion angles within the C—N—N—S—C—C sequence. It forms inversion-symmetric pairs through classical N—H⋯O=C hydrogen bonds. []

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide []

  • Compound Description: The structure of this compound shows both trans and gauche conformations within the C—SO2—NH—C segment, relative to the S=O bonds. The molecule bends at the sulfur atom, and the N—H bond is almost anti to the 3-methyl group on the aniline ring. []

N-(3-Chlorophenyl)-4-methylbenzenesulfonamide []

  • Compound Description: This compound exhibits a specific conformation where the N—H bond is anti to the chlorine atom on the aniline benzene ring. The two benzene rings have a dihedral angle of 73.7°. []

N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide []

  • Compound Description: This compound exhibits a dihedral angle of 69.42° between its two aromatic rings. It forms hydrogen-bonded dimers around an inversion center through N—H⋯O interactions, creating an R22(8) ring motif. []

N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide []

  • Compound Description: This compound features a dihedral angle of 66.87° between the pyridine and benzene rings. It forms an intramolecular N—H⋯Br hydrogen bond. Its crystal structure reveals a three-dimensional network formed through N—H⋯O hydrogen bonds, C—H⋯π interactions, and aromatic π–π stacking. []

(±)-N-(3-Hydroxy-1,2-diphenylpropyl)-4-methylbenzenesulfonamide []

  • Compound Description: This compound exists as a racemic mixture with anti relative stereochemistry at its two stereogenic centers. Its crystal packing exhibits a double-strand arrangement composed of (S,S) and (R,R) enantiomeric strands. []

N-{2-[2-(2-Acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide []

  • Compound Description: This N-tosylated secondary vinylamine, synthesized unexpectedly through alkaline treatment of 1,5-bis(1-phenoxy)-3-azapentane, is predicted to inhibit gluconate 2-dehydrogenase and potentially act as a mucomembranous protector. []

N-(4-methoxybenzyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide []

  • Compound Description: This compound, identified as NI-9, exhibits significant analgesic and anti-inflammatory activities, exceeding those of diclofenac and lornoxicam in carrageenan edema models. NI-9 demonstrates potent analgesic effects in various pain models, including acetic acid-induced writhing in mice, thermal tail flick in rats, adjuvant-induced arthritis, and diabetic neuropathy. []

4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5 (4H)-one []

  • Compound Description: This compound, predominantly existing in thione conformation, displays moderate inhibitory activity against acetylcholinesterase and α-glucosidase, indicating potential for future development as a therapeutic agent for Alzheimer's and diabetes. []

N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide []

  • Compound Description: This compound is a highly potent and selective MMP-13 inhibitor. It exhibits favorable pharmacokinetic properties and lacks the nephrotoxicity observed in previously reported carboxylic acid-containing MMP-13 inhibitors. []

(+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC80) [, , , , ]

    2‐(4‐(4‐(2‐chlorobenzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide (6e) []

    • Compound Description: This compound exhibits significant positive inotropic activity in isolated rabbit heart preparations. It increases left atrial stroke volume more potently than the standard drug Milrinone. []

    PHR0007 (2-(4-(4-(Benzyloxy)-3-methoxybenzyl)piperazin-1-)-N-(1-methyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide) []

    • Compound Description: PHR0007 exhibits a positive inotropic effect on rabbit atria, increasing both atrial pulse pressure and stroke volume. This effect is mediated through the PDE-cAMP-PKA signaling pathway, as demonstrated by the complete blockade of PHR0007's effects by protein kinase inhibitors staurosporine and H-89, as well as the non-specific PDE inhibitor IBMX. []

    CAPCNC6 ([N-hexyl amino-(4-oxymethylene, 5-methylene)-3-methoxybenzyl]nonanamide) []

    • Compound Description: CAPCNC6, synthesized from nonivamide and hexylamine, displays dual dynamic effects on isolated guinea pig atria. At low concentrations, it exhibits a negative inotropic effect, while at higher concentrations, it produces positive chronotropic and inotropic effects. Similar to capsaicin, CAPCNC6's positive effects are sensitive to verapamil, human CGRP (8-37), ruthenium red, and capsazepine. CAPCNC6 induces contraction in guinea pig trachea, an effect inhibited by atropine, theophylline, ruthenium red, capsazepine, and systemic capsaicin pretreatment, suggesting a direct action on smooth muscle. Furthermore, CAPCNC6 causes vascular contraction in guinea pig aorta, inhibited by phentolamine, atropine, flunarizine, and calcium-free solutions. In contrast to its effects on atria and trachea, systemic capsaicin pretreatment does not significantly desensitize CAPCNC6-induced vascular contraction, indicating a distinct mechanism of action in vascular smooth muscle. []

    N-(Diphenylmethylene)benzenesulfonamide and N-(Diphenylmethylene)-4-methylbenzenesulfonamide []

    • Compound Description: These compounds are used as activated imines in organic synthesis. []

    N-allyl-N-benzyl-4-methylbenzenesulfonamide []

    • Compound Description: This compound was synthesized through a two-step process involving the treatment of 4-methylbenzenesulfonyl chloride with allylamine, followed by benzylation. The crystal structure of the compound has been determined, revealing an orthorhombic Pna21 space group. []

    Properties

    Product Name

    N-(3-methoxybenzyl)-4-methylbenzenesulfonamide

    IUPAC Name

    N-[(3-methoxyphenyl)methyl]-4-methylbenzenesulfonamide

    Molecular Formula

    C15H17NO3S

    Molecular Weight

    291.4 g/mol

    InChI

    InChI=1S/C15H17NO3S/c1-12-6-8-15(9-7-12)20(17,18)16-11-13-4-3-5-14(10-13)19-2/h3-10,16H,11H2,1-2H3

    InChI Key

    NDMWLCASGRHOOI-UHFFFAOYSA-N

    SMILES

    CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.